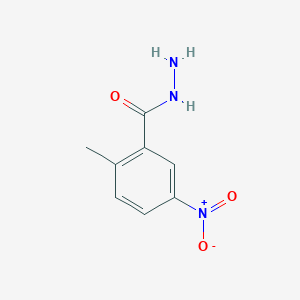

2-Methyl-5-nitrobenzohydrazide

Beschreibung

2-Methyl-5-nitrobenzohydrazide is a benzohydrazide derivative characterized by a methyl group at position 2 and a nitro group at position 5 on the benzene ring. Benzohydrazides (R–CONHNH₂) are versatile intermediates in organic synthesis, often used to prepare Schiff bases, heterocyclic compounds, and coordination complexes. For example, hydrazides are typically synthesized via the reaction of acyl chlorides with hydrazine or through condensation of aldehydes with preformed hydrazides (as seen in and ) .

Eigenschaften

Molekularformel |

C8H9N3O3 |

|---|---|

Molekulargewicht |

195.18 g/mol |

IUPAC-Name |

2-methyl-5-nitrobenzohydrazide |

InChI |

InChI=1S/C8H9N3O3/c1-5-2-3-6(11(13)14)4-7(5)8(12)10-9/h2-4H,9H2,1H3,(H,10,12) |

InChI-Schlüssel |

LXDGXEBYKICNKD-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)NN |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5-nitrobenzohydrazide typically involves the nitration of 2-methylbenzoic acid to form 2-methyl-5-nitrobenzoic acid, followed by the conversion of the acid to its corresponding hydrazide. The nitration process can be carried out using a mixture of nitric acid and sulfuric acid under controlled temperature conditions to ensure selective nitration at the desired position .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors equipped with temperature control and efficient mixing systems. The subsequent conversion to the hydrazide can be achieved through the reaction of the nitrobenzoic acid with hydrazine hydrate in the presence of a suitable catalyst .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Methyl-5-nitrobenzohydrazide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The hydrazide group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Oxidation: The methyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Nucleophiles such as alkyl halides, under basic conditions.

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Major Products Formed:

Reduction: 2-Methyl-5-aminobenzohydrazide.

Substitution: Various substituted benzohydrazides.

Oxidation: 2-Methyl-5-nitrobenzoic acid.

Wissenschaftliche Forschungsanwendungen

2-Methyl-5-nitrobenzohydrazide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be employed in the study of enzyme inhibition and as a probe in biochemical assays.

Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-Methyl-5-nitrobenzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to inhibition of enzyme activity or disruption of cellular processes. The hydrazide group can form covalent bonds with target proteins, further modulating their function .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Effects and Molecular Properties

The table below compares 2-methyl-5-nitrobenzohydrazide with structurally related hydrazides and benzoic acid derivatives:

*Hypothetical data inferred from structural analogs.

Key Observations:

Substituent Position and Electronic Effects: The nitro group at position 5 in this compound is electron-withdrawing, enhancing the electrophilicity of the carbonyl group, which may facilitate nucleophilic reactions (e.g., Schiff base formation). Chloro substituents (e.g., in ) introduce moderate electron-withdrawing effects and may enhance lipophilicity .

Synthetic Routes :

- Most hydrazides are synthesized via condensation of hydrazides with aldehydes (e.g., and ). For example, 5-methyl-N'-(3-nitrobenzyl)isoxazole-4-carbohydrazide was prepared by reacting 3-nitrobenzaldehyde with isoxazole carbohydrazide in glacial acetic acid (65°C, 72.5% yield) .

- This compound could follow a similar pathway, starting from 2-methyl-5-nitrobenzaldehyde () and benzohydrazide .

Crystallographic and Physical Properties: Crystallography data (obtained via SHELX programs ) reveal distinct crystal forms. For instance, the isoxazole derivative forms colorless blocks, while the amino-substituted analog crystallizes as yellow prisms, suggesting differences in intermolecular interactions (e.g., hydrogen bonding) influenced by substituents . The nitro group’s planar geometry and resonance stabilization may contribute to rigid molecular packing, as seen in nitro-substituted hydrazides .

Biological and Chemical Applications: Hydrazides with nitro groups (e.g., and ) are precursors for bioactive heterocycles. For example, 2-methylamino-5-nitrobenzoic acid is a precursor to benzodiazepines with reported anti-cancer and anti-HIV activity . The hydrazide functional group (–CONHNH₂) in this compound may serve as a ligand for metal coordination, analogous to related compounds used in metallodrug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.